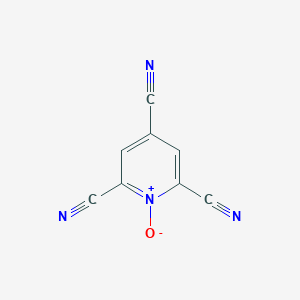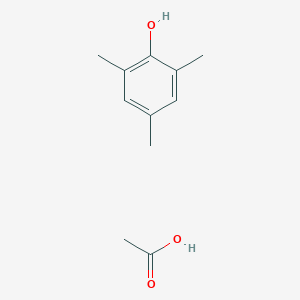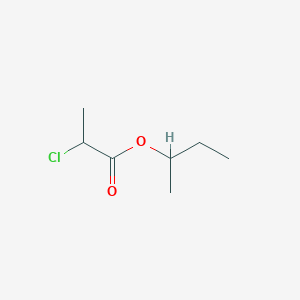
Propanoic acid, 2-chloro, 1-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-chloro, 1-methylpropyl ester is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . . This compound is characterized by the presence of a propanoic acid esterified with a 2-chloro group and a 1-methylpropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-chloro, 1-methylpropyl ester typically involves the esterification of 2-chloropropanoic acid with 1-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-chloro, 1-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-chloropropanoic acid and 1-methylpropanol in the presence of a strong acid or base.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and 1-methylpropanol.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-chloro, 1-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, especially as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-chloro, 1-methylpropyl ester involves its hydrolysis to release 2-chloropropanoic acid and 1-methylpropanol. The 2-chloropropanoic acid can then interact with various molecular targets, such as enzymes, to exert its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but lacks the chlorine atom.
Propanoic acid, 2-chloro-, methyl ester: Contains a methyl group instead of a 1-methylpropyl group.
Propanoic acid, 2,2-dimethyl-, (1R,2S)-3-chloro-2-(2,4-difluorophenyl)-2-hydroxy-1-methylpropyl ester: More complex structure with additional functional groups.
Uniqueness
Propanoic acid, 2-chloro, 1-methylpropyl ester is unique due to the presence of both a chlorine atom and a 1-methylpropyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
22710-11-8 |
|---|---|
Molekularformel |
C7H13ClO2 |
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
butan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C7H13ClO2/c1-4-5(2)10-7(9)6(3)8/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
KHJJZURERFKRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


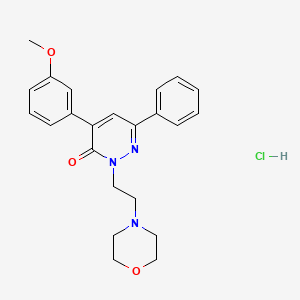
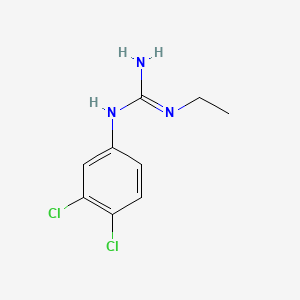
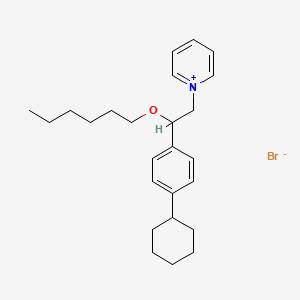
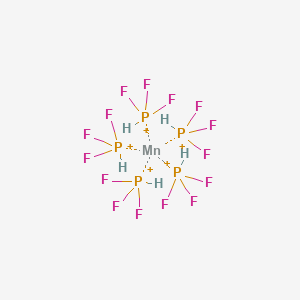
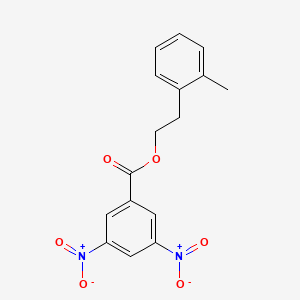
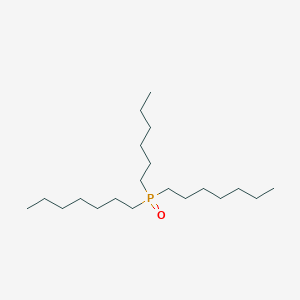
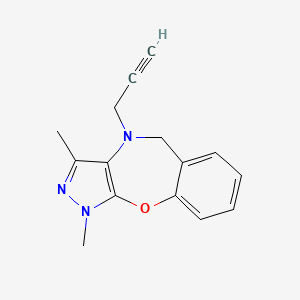
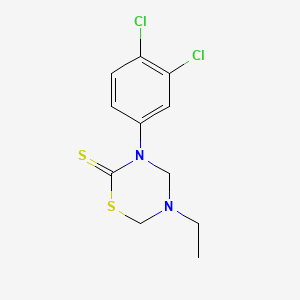
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
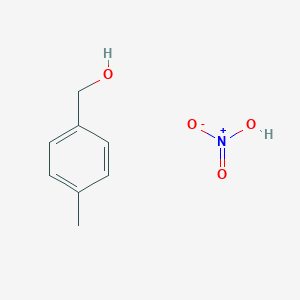
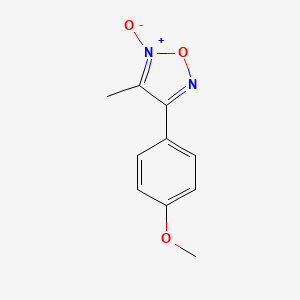
![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
